

An In-depth Technical Guide to D-(-)Pantolactone-d6: Chemical Properties and Structure

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Compound of Interest		
Compound Name:	D-(-)-Pantolactone-d6	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of D-(–)-Pantolactone and its deuterated analog, D-(–)-Pantolactone-d6. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

D-(-)-Pantolactone is a chiral molecule that serves as a crucial intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives.[1][2] As a degradation product of pantothenic acid, it also plays a role in various biological processes.[3] Its deuterated form, D-(-)-Pantolactone-d6, is a valuable tool in pharmacokinetic and metabolic studies, where it serves as an internal standard for mass spectrometry-based quantification. The incorporation of deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, enabling precise tracking and quantification in complex biological matrices.

Chemical Structure and Properties

The chemical structure of D-(-)-Pantolactone consists of a five-membered lactone ring with a hydroxyl group and two methyl groups at the C4 position. The "D" designation and the "(-)" sign



indicate the stereochemistry of the molecule, specifically the (R)-configuration at the chiral center (C3). In D-(-)-Pantolactone-d6, the six hydrogen atoms of the two methyl groups are replaced with deuterium atoms.

In D-(-)-Pantolactone-d6, the two CH3 groups are replaced with CD3 groups.

Figure 1. Chemical structures of D-(-)-Pantolactone and D-(-)-Pantolactone-d6.

Physicochemical Properties

A summary of the key physicochemical properties of D-(-)-Pantolactone and D-(-)-Pantolactone-d6 is presented in Table 1. Data for the deuterated compound is limited, and some properties are inferred from its non-deuterated counterpart.



Property	D-(−)-Pantolactone	D-(−)-Pantolactone-d6
Molecular Formula	С6Н10О3	C ₆ H ₄ D ₆ O ₃
Molecular Weight	130.14 g/mol [3]	136.18 g/mol
CAS Number	599-04-2[3]	1346617-43-3
Appearance	White crystalline powder or crystals	N/A (Expected to be similar to the non-deuterated form)
Melting Point	91-92 °C[3]	N/A (Expected to be similar to the non-deuterated form)
Boiling Point	120-122 °C at 15 mmHg[3]	N/A (Expected to be similar to the non-deuterated form)
Solubility	Soluble in water, ethanol, ether, dichloromethane, and chloroform.[4] Soluble in DMSO (26 mg/mL).[3]	N/A (Expected to have similar solubility)
Optical Rotation	$[\alpha]^{20}/D \sim -51^{\circ} (c=2 \text{ in H}_2O)[3]$	N/A (Expected to be similar to the non-deuterated form)

Table 1. Physicochemical properties of D-(-)-Pantolactone and D-(-)-Pantolactone-d6.

Experimental ProtocolsSynthesis

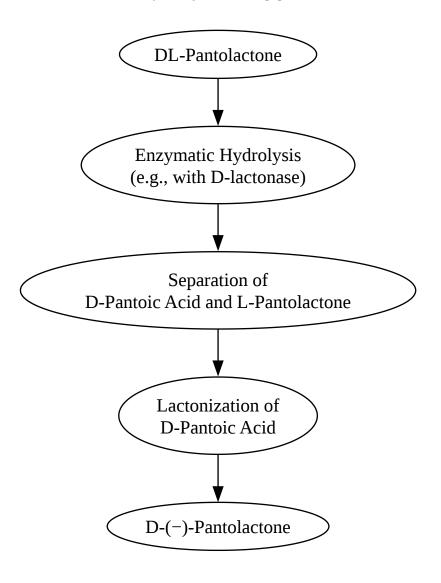
D-(-)-Pantolactone:

Several methods for the synthesis of D-(-)-Pantolactone have been reported, primarily involving the resolution of the racemic DL-pantolactone. Common approaches include:

- Chemical Resolution: This method often employs chiral resolving agents to separate the D and L enantiomers.
- Enzymatic Resolution: This highly stereoselective method utilizes enzymes, such as lactonases, to selectively hydrolyze one enantiomer, allowing for the separation of the



desired D-pantolactone.[1][2] For instance, a novel D-lactonase has been used for the biocatalytic kinetic resolution of D,L-pantoyl lactone.[2]



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Figure 2. Enzymatic resolution of DL-pantolactone.

D-(-)-Pantolactone-d6:

Detailed experimental protocols for the synthesis of D-(–)-Pantolactone-d6 are not extensively published in peer-reviewed literature. It is typically prepared by chemical synthesis from deuterated starting materials. The general strategy would involve the use of a deuterated precursor for the gem-dimethyl groups, such as deuterated isobutyraldehyde, in a synthetic route similar to that of the non-deuterated compound.



Characterization

The characterization of D-(-)-Pantolactone and its deuterated analog relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Provides information on the proton environment in the molecule. In D-(–)-Pantolactone-d6, the signals corresponding to the methyl protons would be absent.
- ¹³C NMR: Shows the carbon skeleton of the molecule. The carbon signals of the deuterated methyl groups in D-(¬)-Pantolactone-d6 would exhibit a characteristic splitting pattern due to coupling with deuterium.

Mass Spectrometry (MS):

MS is a critical tool for confirming the molecular weight and isotopic purity of D-(−)Pantolactone-d6. The mass spectrum of the deuterated compound will show a molecular ion
peak shifted by +6 mass units compared to the non-deuterated form.

Infrared (IR) Spectroscopy:

• IR spectroscopy is used to identify the functional groups present in the molecule. The C-D stretching vibrations in D-(–)-Pantolactone-d6 will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) in the non-deuterated compound.

Spectral Data

The following tables summarize the available spectral data for D-(-)-Pantolactone. While specific spectra for D-(-)-Pantolactone-d6 are not readily available in the public domain, the expected differences are noted.

¹H NMR Data (D-(-)-Pantolactone)



Chemical Shift (ppm)	Multiplicity	Assignment
~1.1	S	CH₃
~1.2	S	CH₃
~3.5	d	CH ₂
~4.0	S	СН-ОН
~4.3	br s	ОН

Solvent: CDCl₃. Chemical shifts are approximate and may vary depending on the solvent and concentration.

For D-(-)-Pantolactone-d6, the signals for the methyl protons at \sim 1.1 and \sim 1.2 ppm would be absent.

¹³C NMR Data (D-(-)-Pantolactone)

Chemical Shift (ppm)	Assignment
~20	СНз
~23	CH₃
~43	C(CH ₃) ₂
~76	CH ₂
~79	СН-ОН
~179	C=O

Solvent: CDCl₃. Chemical shifts are approximate and may vary depending on the solvent and concentration.

For D-(-)-Pantolactone-d6, the signals for the methyl carbons would appear as multiplets due to C-D coupling.

Mass Spectrometry Data (D-(-)-Pantolactone)



m/z	Interpretation
131.06	[M+H]+
113.05	[M+H-H ₂ O] ⁺
101.06	[M+H-CH ₂ O] ⁺
85.06	[M+H-H ₂ O-CO] ⁺
71.05	[M+H-H ₂ O-CH ₂ O] ⁺

Data corresponds to the protonated molecule and its major fragments.

For D-(–)-Pantolactone-d6, the [M+H]⁺ ion would be observed at m/z 137.10. The fragmentation pattern would be similar, with corresponding mass shifts for fragments containing the deuterated methyl groups.

IR Spectroscopy Data (D-(-)-Pantolactone)

Wavenumber (cm ⁻¹)	Assignment
~3400	O-H stretch
~2970	C-H stretch (aliphatic)
~1780	C=O stretch (lactone)
~1130	C-O stretch

For D-(-)-Pantolactone-d6, additional peaks corresponding to C-D stretching would be expected around 2100-2250 cm⁻¹.

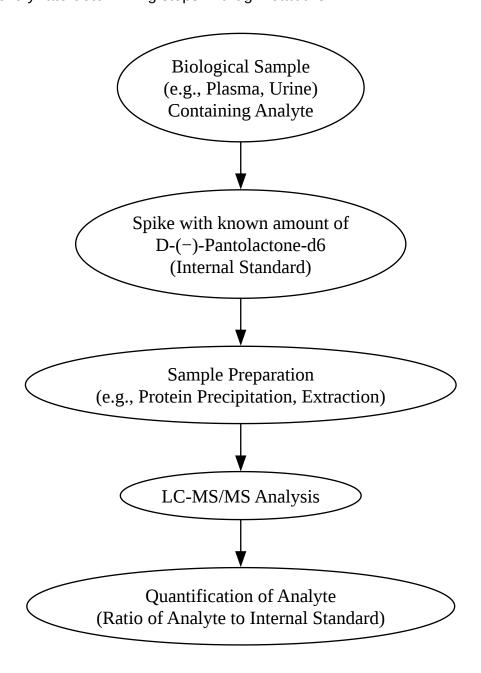
Applications in Drug Development

D-(-)-Pantolactone and its deuterated analog are valuable molecules in the field of drug development.

• Chiral Building Block: D-(-)-Pantolactone is a key chiral starting material for the synthesis of enantiomerically pure pharmaceutical compounds.[1]



- Internal Standard in Pharmacokinetic Studies: D-(-)-Pantolactone-d6 is widely used as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its use allows for accurate quantification of the non-deuterated analyte in biological samples by correcting for variations in sample processing and instrument response.
- Metabolic Probes: Deuterated compounds can be used to investigate metabolic pathways.
 The kinetic isotope effect, where the C-D bond is cleaved more slowly than the C-H bond, can help identify rate-determining steps in drug metabolism.





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Figure 3. Workflow for using D-(-)-Pantolactone-d6 as an internal standard.

Conclusion

D-(-)-Pantolactone and its deuterated analog, D-(-)-Pantolactone-d6, are important molecules with significant applications in chemical synthesis and pharmaceutical research. While extensive data is available for the non-deuterated form, specific experimental details and comprehensive spectral data for D-(-)-Pantolactone-d6 are less accessible in the public domain. This guide provides a consolidated overview of the known chemical properties and structural information, highlighting the key roles these compounds play in advancing scientific research and drug development. For researchers requiring precise analytical data for D-(-)-Pantolactone-d6, it is recommended to obtain a certificate of analysis from a reputable supplier.

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